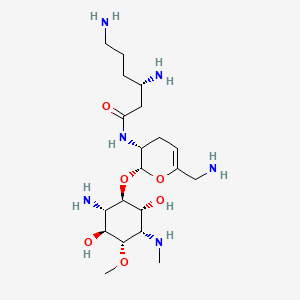
Lysinomicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysinomicin is a new aminocyclitol antibiotic, structurally identified as 3-epi-2’-N-(L-β-lysyl)-4’, 5’-didehydro-6’-de-C-methylfortimicin B . This compound has garnered attention due to its unique structure and promising biological properties.
Preparation Methods
The synthesis of lysinomicin involves several steps, including the chemical degradation of the antibiotic to obtain its structure . The industrial production methods for this compound are not extensively documented, but typically, the synthesis of such antibiotics involves fermentation processes followed by purification and chemical modification steps.
Chemical Reactions Analysis
Lysinomicin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound with modified biological properties .
Scientific Research Applications
Lysinomicin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an antibiotic to study its effects on bacterial strains, especially those resistant to other antibiotics . In biology, this compound is used to investigate its mechanism of action and its potential as a therapeutic agent . In medicine, it is explored for its potential to treat infections caused by antibiotic-resistant bacteria .
Mechanism of Action
Comparison with Similar Compounds
Lysinomicin is compared with other aminoglycoside antibiotics, such as gentamicin and fortimicin . Its unique structure, particularly the absence of a guanidino group, sets it apart from other aminoglycosides . Similar compounds include 3-epi-2’-N-(L-β-lysyl)-6’-de-C-methylfortimicin B, 3-epi-4’, 5’-didehydro-6’-de-C-methylfortimicin B, and 3-epi-6’-de-C-methylfortimicin B .
This compound’s unique structure and promising biological properties make it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
CAS No. |
79528-70-4 |
|---|---|
Molecular Formula |
C20H40N6O6 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[(2S,3R)-2-[(1R,2S,3S,4S,5S,6R)-2-amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl]oxy-6-(aminomethyl)-3,4-dihydro-2H-pyran-3-yl]hexanamide |
InChI |
InChI=1S/C20H40N6O6/c1-25-15-17(29)18(14(24)16(28)19(15)30-2)32-20-12(6-5-11(9-22)31-20)26-13(27)8-10(23)4-3-7-21/h5,10,12,14-20,25,28-29H,3-4,6-9,21-24H2,1-2H3,(H,26,27)/t10-,12+,14-,15-,16-,17+,18+,19-,20+/m0/s1 |
InChI Key |
WTENXKAJCSHCNH-QJSCRMMJSA-N |
SMILES |
CNC1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]([C@H]([C@@H]([C@H]1OC)O)N)O[C@@H]2[C@@H](CC=C(O2)CN)NC(=O)C[C@H](CCCN)N)O |
Canonical SMILES |
CNC1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D-myo-Inositol, 5-amino-6-O-(6-(aminomethyl)-3-((3,6-diamino-1-oxohexyl)amino)-3,4-dihydro-2H-pyran-2-yl)-2,5-dideoxy-3-O-methyl-2-(methylamino)-, (2R-cis)- lysinomicin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















